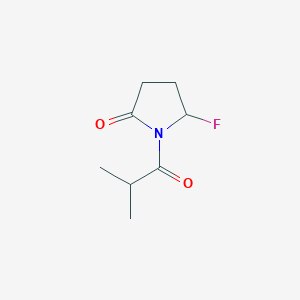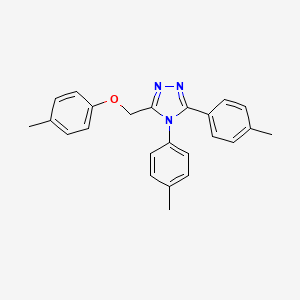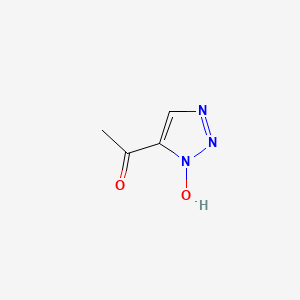
1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone is a heterocyclic compound featuring a triazole ring substituted with a hydroxy group and an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective. The general synthetic route can be summarized as follows:
Formation of Azide: The starting material, often an alkyl halide, is converted to an azide using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst, such as copper(I) bromide (CuBr) and a ligand like tris(benzyltriazolylmethyl)amine (TBTA), to form the triazole ring.
Hydroxylation: The resulting triazole compound is hydroxylated using appropriate reagents, such as hydrogen peroxide or a hydroxylating agent, to introduce the hydroxy group at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reagent concentrations. Continuous flow reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
Reduction: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products:
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted triazole derivatives
科学研究应用
1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy group and triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone can be compared with other triazole derivatives, such as:
1-(1H-1,2,3-Triazol-4-yl)ethanone: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
1-(1H-1,2,3-Triazol-5-yl)methanol: Contains a methanol moiety instead of ethanone, affecting its physical and chemical properties.
1-(1H-1,2,3-Triazol-5-yl)acetic acid: Features a carboxylic acid group, which significantly alters its acidity and solubility.
The presence of the hydroxy group in this compound imparts unique properties, such as increased hydrogen bonding capability and altered electronic distribution, making it distinct from its analogs.
属性
分子式 |
C4H5N3O2 |
|---|---|
分子量 |
127.10 g/mol |
IUPAC 名称 |
1-(3-hydroxytriazol-4-yl)ethanone |
InChI |
InChI=1S/C4H5N3O2/c1-3(8)4-2-5-6-7(4)9/h2,9H,1H3 |
InChI 键 |
DZRIAAFSBYXRSH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CN=NN1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


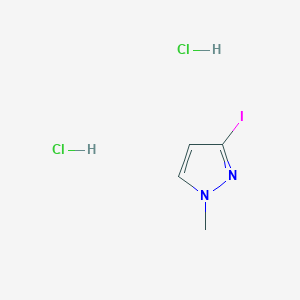
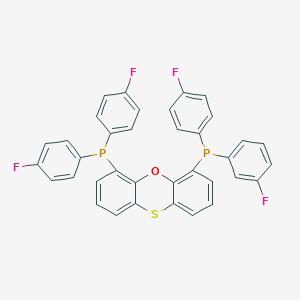
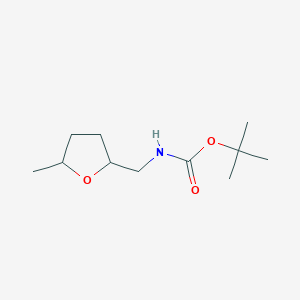
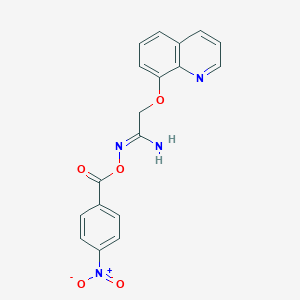
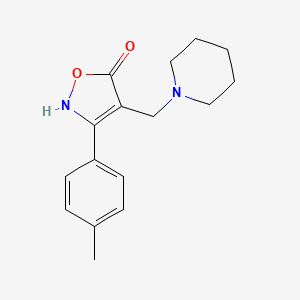

![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)

![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)

